molecular formula C9H8N2O3 B070340 4-Methoxy-6-nitro-1H-indole CAS No. 175913-41-4

4-Methoxy-6-nitro-1H-indole

Cat. No. B070340
M. Wt: 192.17 g/mol
InChI Key: RJJWRLNBFXLPKI-UHFFFAOYSA-N
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Description

4-Methoxy-6-nitro-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are commonly found in a wide variety of natural and synthetic substances.

Synthesis Analysis

The synthesis of 4-Methoxy-6-nitro-1H-indole and related compounds involves various chemical reactions and processes. One approach involves the nucleophilic substitution reaction in indole chemistry, where 1-Methoxy-6-nitroindole-3-carbaldehyde acts as a versatile building block for producing 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009). Another method highlights a novel rearrangement leading to 1-methoxyindoles, starting from commercially available nitro compounds (Selvakumar et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-nitro-1H-indole is characterized by its indole skeleton, which is a fused ring system combining a benzene ring and a pyrrole ring. The methoxy and nitro groups attached to this skeleton significantly influence its chemical properties and reactivity.

Chemical Reactions and Properties

4-Methoxy-6-nitro-1H-indole undergoes various chemical reactions due to its reactive functional groups. For instance, studies on the nucleophilic reactions of 1-Methoxy-3-(2-nitrovinyl)indole reveal interesting solvent effects and novel preparation methods for 3-substituted 1-methoxyindoles (Yamada et al., 2002).

Scientific Research Applications

Versatile Building Block in Organic Synthesis

4-Methoxy-6-nitro-1H-indole serves as a versatile building block in organic synthesis, facilitating the preparation of a variety of indole derivatives. One notable application is its use in nucleophilic substitution reactions to produce 2,3,6-trisubstituted indole derivatives, highlighting its utility in generating novel pyrimido[1,2-a]indole derivatives. This regioselective reactivity underscores its significance in the development of complex indole-based structures, catering to diverse research needs in organic and medicinal chemistry (Yamada et al., 2009).

Nanoparticle Formation and Fluorescence Applications

Another fascinating area of application is in the synthesis of fluorescent organic nanoparticles. 3-Styrylindoles, including derivatives of 4-Methoxy-6-nitro-1H-indole, have been synthesized and observed to form nanoparticles with enhanced fluorescence properties. This behavior is attributed to specific substitutions that reduce intermolecular interactions, thereby promoting fluorescence. Such nanoparticles find applications in materials science and bioimaging, where their fluorescent properties can be utilized for labeling and visualization purposes (Singh & Ansari, 2017).

Anticancer and Antivascular Agent Development

In the realm of medicinal chemistry, derivatives of 4-Methoxy-6-nitro-1H-indole have been explored for their potential as anticancer and antivascular agents. Research has focused on synthesizing analogues that inhibit tubulin polymerization, a crucial process in cancer cell proliferation. Such compounds, by mimicking the action of natural products like combretastatin A4, have shown promise in disrupting tumor vasculature and inducing tumor regression, offering a pathway for the development of new cancer therapies (Ty et al., 2008).

Antioxidant and Cytotoxicity Properties

Additionally, 4-Methoxy-6-nitro-1H-indole derivatives have been investigated for their antioxidant and cytotoxic properties. Through the Maillard reaction with natural food flavors, various 6-methoxytetrahydro-β-carboline derivatives have been synthesized and evaluated. These compounds exhibit moderate antioxidant properties and have been assessed for cytotoxicity against non-tumorous cell lines, providing insights into their safety and efficacy as potential antioxidants (Goh et al., 2015).

Safety And Hazards

The safety information for “4-Methoxy-6-nitro-1H-indole” indicates that it has hazard statements H302 and H317 . The precautionary statements include P280 and P305+P351+P338 .

Future Directions

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

4-methoxy-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJWRLNBFXLPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646346
Record name 4-Methoxy-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-6-nitro-1H-indole

CAS RN

175913-41-4
Record name 4-Methoxy-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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